molecular formula C12H12N2O2S B5884433 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide

5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide

Cat. No. B5884433
M. Wt: 248.30 g/mol
InChI Key: DCCQBOQVQUQAEQ-NTUHNPAUSA-N
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Description

5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide (EFTH) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. EFTH is a member of the hydrazide family and has a molecular formula of C12H12N2O2S.

Mechanism of Action

The exact mechanism of action of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide is still not fully understood. However, studies have shown that 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been shown to have antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis. 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been shown to have antioxidant properties by scavenging free radicals. In vivo studies have shown that 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has antitumor effects in animal models.

Advantages and Limitations for Lab Experiments

5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide also has a long shelf life and is stable under normal laboratory conditions. However, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. Additionally, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has not been extensively studied in vivo, which limits its potential applications in medicine and other fields.

Future Directions

There are several future directions for 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide research. One potential direction is to study the effects of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide on different types of cancer cells and animal models. Another potential direction is to explore the potential applications of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide in agriculture and environmental science. Additionally, future research could focus on improving the water solubility of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide and developing new synthesis methods to improve its purity and yield.
Conclusion:
In conclusion, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been shown to have antitumor, anti-inflammatory, and antioxidant properties. While 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has some limitations for lab experiments, it is a promising compound that warrants further research. Future research could focus on exploring the potential applications of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide in different fields and improving its properties for lab experiments.

Synthesis Methods

The synthesis of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide involves the reaction of 5-ethyl-3-thiophenecarbohydrazide with furfural in the presence of acetic acid. The reaction produces 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide as a yellow solid with a melting point of 168-170°C.

Scientific Research Applications

5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been shown to have antitumor, anti-inflammatory, and antioxidant properties. In agriculture, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been studied for its potential as a plant growth regulator and as a pesticide. In environmental science, 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been studied for its potential as a water treatment agent.

properties

IUPAC Name

5-ethyl-N-[(E)-furan-2-ylmethylideneamino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-11-6-9(8-17-11)12(15)14-13-7-10-4-3-5-16-10/h3-8H,2H2,1H3,(H,14,15)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCQBOQVQUQAEQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N'-[(E)-furan-2-ylmethylidene]thiophene-3-carbohydrazide

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